molecular formula C23H20F3N3O2S2 B11287087 2-((4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide

2-((4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide

Cat. No.: B11287087
M. Wt: 491.6 g/mol
InChI Key: VDMYIMZMNRUDQO-UHFFFAOYSA-N
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Description

2-{[4-OXO-3-(2-PHENYLETHYL)-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL]SULFANYL}-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE is a complex organic compound characterized by its unique thienopyrimidine core structure. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-OXO-3-(2-PHENYLETHYL)-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL]SULFANYL}-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE typically involves multi-step organic reactions. The process begins with the formation of the thienopyrimidine core, followed by the introduction of the phenylethyl and trifluoromethylphenyl groups. Key reaction conditions include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide to facilitate nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography would be employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-{[4-OXO-3-(2-PHENYLETHYL)-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL]SULFANYL}-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the sulfur atom, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or thioethers.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

In medicine, 2-{[4-OXO-3-(2-PHENYLETHYL)-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL]SULFANYL}-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE is investigated for its therapeutic potential. It could be developed into a drug for treating various diseases, depending on its biological activity.

Industry

In the industrial sector, this compound may be used in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 2-{[4-OXO-3-(2-PHENYLETHYL)-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL]SULFANYL}-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{[4-OXO-3-(2-PHENYLETHYL)-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL]SULFANYL}-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE lies in its thienopyrimidine core structure, which is not commonly found in other compounds. This structure imparts unique chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C23H20F3N3O2S2

Molecular Weight

491.6 g/mol

IUPAC Name

2-[[4-oxo-3-(2-phenylethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C23H20F3N3O2S2/c24-23(25,26)16-7-4-8-17(13-16)27-19(30)14-33-22-28-18-10-12-32-20(18)21(31)29(22)11-9-15-5-2-1-3-6-15/h1-8,13H,9-12,14H2,(H,27,30)

InChI Key

VDMYIMZMNRUDQO-UHFFFAOYSA-N

Canonical SMILES

C1CSC2=C1N=C(N(C2=O)CCC3=CC=CC=C3)SCC(=O)NC4=CC=CC(=C4)C(F)(F)F

Origin of Product

United States

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